molecular formula C13H16BrNO2 B1526944 1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one CAS No. 1274696-47-7

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one

Cat. No.: B1526944
CAS No.: 1274696-47-7
M. Wt: 298.18 g/mol
InChI Key: CMASSNQFVQKJMC-UHFFFAOYSA-N
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Description

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one (CAS: 554430-68-1) is a piperidin-2-one derivative featuring a 3-bromophenoxyethyl side chain. The bromophenoxy group introduces steric bulk and electron-withdrawing properties, which may influence binding interactions in biological systems.

Properties

IUPAC Name

1-[2-(3-bromophenoxy)ethyl]piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c14-11-4-3-5-12(10-11)17-9-8-15-7-2-1-6-13(15)16/h3-5,10H,1-2,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMASSNQFVQKJMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a bromophenoxy group. This structural arrangement is crucial for its interaction with biological targets.

The mechanism of action for this compound involves interactions with specific receptors and enzymes. The bromophenoxy group may facilitate hydrophobic interactions with target proteins, while the piperidine moiety can participate in hydrogen bonding and ionic interactions, modulating the activity of various proteins involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with similar piperidine structures have shown significant inhibition of cancer cell proliferation. In vitro evaluations demonstrated that these compounds can induce apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values indicating effective cytotoxicity .

Antimicrobial Activity

Research indicates that related piperidine derivatives exhibit antimicrobial properties. Compounds structurally similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Staphylococcus aureus and Escherichia coli .

Study 1: Anticancer Evaluation

A study evaluated the anticancer activity of several piperidine derivatives, including those with brominated phenyl substituents. The results indicated that these compounds could significantly reduce cell viability in a dose-dependent manner, enhancing caspase-3 activity and promoting morphological changes associated with apoptosis .

Study 2: Antimicrobial Screening

In another investigation, derivatives of piperidine were screened for their antibacterial properties. The study found that certain halogenated compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against pathogenic bacteria, suggesting strong antibacterial activity linked to their structural features .

Comparative Analysis of Related Compounds

The following table summarizes the biological activities of various compounds related to this compound:

Compound NameStructureBiological ActivityIC50/MIC Values
1-[2-(4-Bromophenoxy)ethyl]piperidin-2-oneC13H19BrClNOAnticancerIC50 < 20 µM
2-[2-(3-Bromophenoxy)ethyl]piperidine hydrochlorideC13H19BrClNOAntimicrobialMIC = 0.0039 mg/mL
3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochlorideC13H19BrClNOAnticancerIC50 < 25 µM

Comparison with Similar Compounds

Structural Variations in Piperidin-2-one Derivatives

Piperidin-2-one derivatives differ primarily in substituent type, position, and ring modifications. Key analogs include:

Compound Name Substituent/Ring Modification CAS Number Biological Relevance (if reported) Evidence Source
1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one 3-Bromophenoxyethyl side chain 554430-68-1 Not explicitly stated
1-(4-Bromophenyl)piperidin-2-one 4-Bromophenyl substituent 27471-43-8 Intermediate in synthetic chemistry
1-(4-Nitrophenyl)piperidin-2-one 4-Nitrophenyl substituent 38560-30-4 Potential nitro-group reactivity
1-(4-Bromo-3-(trifluoromethyl)phenyl)piperidin-2-one 4-Bromo-3-(trifluoromethyl)phenyl group 1257664-90-6 Enhanced lipophilicity from CF₃ group
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one Fluorophenyl-ethyl and amino groups 1404976-28-8 Amino group may enhance solubility
Brorphine (1-(1-(4-bromophenyl)ethyl)piperidin-4-yl-benzimidazolone) Complex benzimidazolone-piperidine hybrid N/A Opioid receptor activity

Key Observations :

  • Electron-Withdrawing Groups : The nitro group in 1-(4-Nitrophenyl)piperidin-2-one may increase electrophilicity, influencing reactivity in coupling reactions .
  • Hybrid Structures: Brorphine demonstrates how combining piperidinone with a benzimidazolone core can yield compounds with narcotic activity, highlighting the impact of structural complexity .
Ring Size and Lactam Analogues

Piperidin-2-one (6-membered lactam) is compared to smaller (pyrrolidin-2-one) and larger (perhydroazepin-2-one) analogs:

Compound Class Ring Size Example Structure Activity Notes Evidence Source
Piperidin-2-one 6-membered This compound Moderate AP-M inhibition
Pyrrolidin-2-one 5-membered 3-(2-Diethylaminoethyl)-7-hydroxy-4-methylcoumarin Lower AP-M inhibition vs. piperidin-2-one
Perhydroazepin-2-one 7-membered 2-{[2-(2-Oxo-1-azacycloheptyl)acetamido]phenoxy}acetic acid Superior AP-M inhibition

Key Observations :

  • Larger rings (e.g., perhydroazepin-2-one) exhibit enhanced activity as aminopeptidase-M (AP-M) inhibitors due to conformational flexibility and improved enzyme fit .
  • Piperidin-2-one derivatives strike a balance between rigidity and activity, making them versatile scaffolds for optimization.
Substituent-Driven Activity
  • Dual Epigenetic Modulation: Substituents like 1-methyl-4-(methylamino)piperidin-2-one (R1-13) enhance dual activity against G9a/DNMT1 enzymes, while 1-(3-methoxypropyl)piperidine (R3-11) favors G9a selectivity .

Preparation Methods

Synthesis of 3-Bromophenoxyethyl Intermediate

A common approach to prepare the 3-bromophenoxyethyl moiety is via nucleophilic substitution of 3-bromophenol with a suitable ethyl halide or tosylate derivative. The phenolic oxygen acts as a nucleophile attacking the alkyl halide to form the ether linkage.

  • Typical Reaction Conditions:
    • Base: Potassium carbonate or sodium hydride to deprotonate phenol.
    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
    • Temperature: Room temperature to reflux depending on reactivity.

This step yields 2-(3-bromophenoxy)ethyl halide or a protected derivative suitable for further reaction.

Coupling with Piperidin-2-one

The next step involves coupling the 2-(3-bromophenoxy)ethyl intermediate with piperidin-2-one. This can be achieved by nucleophilic substitution where the nitrogen of piperidin-2-one attacks the alkyl halide to form the desired 1-[2-(3-bromophenoxy)ethyl]piperidin-2-one.

  • Reaction Setup:
    • Base: Often a mild base such as triethylamine or potassium carbonate to facilitate nucleophilic attack.
    • Solvent: Polar aprotic solvents like acetonitrile or DMF.
    • Temperature: Moderate heating (50-80 °C) to promote reaction.

This method is supported by analogous procedures found in literature for similar ether and piperidinone coupling reactions.

Alternative Grignard-Based Synthesis

Although no direct Grignard synthesis for this exact compound is reported, related compounds involving 3-substituted phenylpiperidines have been synthesized via Grignard reactions starting from N-protected piperidin-2-one and arylmagnesium halides. In such methods:

  • N-protected 3-piperidone is reacted with 3-bromophenylmagnesium bromide under inert atmosphere at low temperature.
  • The intermediate formed undergoes subsequent steps including elimination, hydrogenation, and deprotection to yield the target compound or its analogs.

This approach offers stereochemical control and is useful for preparing chiral analogs.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome Reference
1 Ether formation 3-Bromophenol, 2-bromoethyl halide, K2CO3, DMF, RT to reflux 2-(3-Bromophenoxy)ethyl intermediate
2 Nucleophilic substitution Piperidin-2-one, base (Et3N/K2CO3), acetonitrile, 50-80 °C This compound
3 Grignard reaction (analog) N-protected 3-piperidone, 3-bromophenylmagnesium bromide, THF, 0-5 °C 3-Substituted piperidine derivatives

Research Findings and Analysis

  • The ether formation step typically proceeds with good yields (70-90%) under mild conditions, indicating the nucleophilicity of the phenol and the reactivity of the alkyl halide are well matched.
  • Coupling with piperidin-2-one is efficient when using polar aprotic solvents and mild bases, minimizing side reactions such as elimination.
  • The Grignard approach, while more complex, allows for stereoselective synthesis of related compounds, which could be adapted for chiral versions of this compound if required.
  • Purification is commonly achieved by extraction and silica gel chromatography, ensuring high purity for biological testing.
  • No direct antibacterial or pharmacological data for this exact compound were found, but analogs prepared by similar methods have shown significant biological activity, suggesting the synthetic route is robust for medicinal chemistry applications.

Q & A

Q. Basic

  • ¹H/¹³C NMR : Prioritize signals for the bromophenoxy group (δ ~6.8–7.4 ppm for aromatic protons) and the piperidin-2-one carbonyl (δ ~170–175 ppm in ¹³C).
  • IR : Confirm the ketone (C=O stretch ~1680–1720 cm⁻¹) and ether (C-O-C ~1200–1250 cm⁻¹) functionalities.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₃H₁₄BrNO₂). Cross-validate with PubChem-derived InChI/SMILES data .

How can researchers design experiments to investigate the compound’s biological targets using computational and in vitro methods?

Q. Advanced

  • Computational : Use molecular docking (AutoDock Vina) to predict binding affinities with proteins like GABA receptors or kinases. Validate with QSAR models to correlate structural features (e.g., bromine electronegativity) with activity .
  • In Vitro : Employ competitive binding assays (e.g., radioligand displacement) and dose-response studies (IC₅₀ determination) in cell lines. Include positive/negative controls to minimize false positives .

What methodological approaches resolve contradictions between computational predictions and experimental bioactivity results?

Q. Advanced

  • Cross-Validation : Replicate simulations with multiple software (e.g., Schrödinger, MOE) to assess algorithmic biases.
  • Data Triangulation : Combine in vitro assays (e.g., enzyme inhibition, cytotoxicity) with metabolomics to identify off-target interactions.
  • Statistical Analysis : Apply Bayesian models to quantify uncertainty in predictive vs. empirical data .

Which theoretical frameworks guide structure-activity relationship (SAR) studies of brominated piperidinone derivatives?

Basic
Leverage Hammett substituent constants to correlate bromine’s electronic effects with pharmacological activity. Quantum mechanical calculations (DFT) can map electron density distributions in the piperidinone ring, linking steric/electronic properties to receptor binding .

How can factorial design optimize reaction parameters for synthesizing this compound?

Advanced
Implement a 2³ factorial design to test variables:

FactorLevels
SolventDMF, THF
Temperature80°C, 120°C
CatalystK₂CO₃, Cs₂CO₃
Analyze main effects and interactions via ANOVA to identify optimal conditions (e.g., THF at 120°C with Cs₂CO₃ maximizes yield) .

What are critical considerations when developing HPLC methods for purity analysis?

Q. Basic

  • Column : C18 reverse-phase for polar/non-polar separation.
  • Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid to enhance peak resolution.
  • Detection : UV at 254 nm for aromatic/ketone chromophores. Validate with spiked samples to confirm retention time reproducibility .

What strategies address non-linear dose-response relationships in this compound’s bioactivity?

Q. Advanced

  • Non-Linear Regression : Fit data to sigmoidal (Hill equation) or biphasic models using tools like GraphPad Prism.
  • Mechanistic Studies : Probe allosteric binding sites via mutagenesis or cryo-EM to explain atypical kinetics .

How should control groups be selected for neuropharmacological studies?

Q. Basic

  • Positive Control : A known GABA modulator (e.g., diazepam) to benchmark activity.
  • Vehicle Control : Solvent-only (e.g., DMSO) to isolate compound-specific effects.
  • Blinding : Randomize treatment groups to reduce observer bias .

What advanced statistical methods analyze synergistic effects in combination therapies involving this compound?

Q. Advanced

  • Isobolographic Analysis : Quantify synergy/antagonism with fixed-ratio combinations.
  • Machine Learning : Train random forest models on omics data to predict multi-target interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one
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1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one

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